Pulvomycin
CAS No.:
Cat. No.: VC1770078
Molecular Formula: C47H66O13
Molecular Weight: 839 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H66O13 |
|---|---|
| Molecular Weight | 839 g/mol |
| IUPAC Name | (4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione |
| Standard InChI | InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19+,22-15+,23-16+,24-17+,29-28+,30-26-,31-21+/t32?,33?,34?,35-,37?,38?,39?,40?,43?,44+,45+,46-,47-/m1/s1 |
| Standard InChI Key | FXSFWUNCIOIMAC-YHQXOMPPSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)C(/C=C/C=C/C=C/C(=O)C(C)C(C(C)C2C/C=C/C=C/C=C/C(C(=O)/C(=C/C=C/C(=C/C(/C(=C\CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC |
| SMILES | CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |
| Canonical SMILES | CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |
Introduction
Discovery and History
Pulvomycin was first reported in 1957 when Zief and colleagues isolated it from an unidentified microbial strain . The history of pulvomycin involves multiple rediscoveries under different names. In 1963, Akita and coworkers described an antibiotic from Streptomyces albosporeus var. labilomyceticus which they named labilomycin "because of its labile nature" . Later, it was determined that pulvomycin and labilomycin were identical compounds . The complete structural characterization remained preliminary until a comprehensive NMR and MS study by Williams and colleagues revealed the correct constitution of the natural product, featuring a prominent 22-membered lactone ring and three triene units . The compound has been isolated from various Streptomyces species, including Streptomyces netropsis and marine-derived actinomycete Streptomyces sp. HRS33 .
Chemical Structure and Properties
Molecular Structure
Pulvomycin (C47H66O13) is a macrolide characterized by a 22-membered macrocyclic lactone ring containing multiple conjugated double bonds . Its complex structure features:
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A 22-membered macrocyclic lactone ring
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Three triene units
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Multiple stereogenic centers
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A glycosidic moiety with a sugar component
The IUPAC name for pulvomycin is (4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione .
Physical and Chemical Properties
The physical and chemical properties of pulvomycin have been characterized and are summarized in Table 1:
Pulvomycin is notably unstable and sensitive to various conditions, explaining why it was initially named "labilomycin" . It is relatively stable when stored in methanolic solution at -20°C in the dark, where it can remain viable for several months .
Biosynthesis
The biosynthesis of pulvomycin has been investigated through labeling experiments that elucidated the formation of the pulvomycin aglycone . Genomic analysis of the producing bacterial strains has revealed the biosynthetic gene cluster responsible for pulvomycin production . The compound is produced via a trans-acyltransferase polyketide biosynthetic pathway . This pathway involves multiple enzymatic steps coordinated by a biosynthetic gene cluster to assemble the complex macrocyclic structure from simple precursor molecules.
Mechanism of Action
Interaction with Elongation Factor Tu
Pulvomycin exhibits a unique mechanism of action targeting protein synthesis in prokaryotes. It acts by binding to elongation factor Tu (EF-Tu) and preventing the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA .
The crystal structure of Thermus thermophilus EF-Tu-pulvomycin in complex with the GTP analogue guanylyl imino diphosphate (GDPNP) has been resolved at 1.4 Å resolution, revealing that pulvomycin binds at a site extending from the domain 1-3 interface to domain 2, overlapping the domain 1-2-3 junction . This binding interferes with the attachment of the 3'-aminoacyl group, the acceptor stem, and 5' end of tRNA .
Effects on EF-Tu Function
In the presence of pulvomycin, several biochemical effects on EF-Tu have been observed:
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Alteration of EF-Tu's affinity for guanine nucleotides
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Catalysis of the EF-Tu·GDP/GTP exchange
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Stimulation of EF-Tu·GTP complex formation
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Inhibition of GTP hydrolysis by EF-Tu (induced by aminoacyl-tRNA, ribosomes, and mRNA or by kirromycin)
These effects collectively prevent the formation of the aminoacyl-tRNA·EF-Tu·GTP ternary complex, thereby blocking the enzymatic binding of aminoacyl-tRNA to ribosomes and inhibiting protein synthesis .
Biological Activities
Antimicrobial Activity
Pulvomycin was initially characterized as an antibiotic with activity against gram-positive bacteria. Its mechanism of action, targeting the bacterial elongation factor Tu, makes it selectively toxic to prokaryotes . As a protein synthesis inhibitor, pulvomycin joins the ranks of clinically important antibiotics like macrolides and ketolides, though with a distinct mechanism of action. Unlike many macrolides that bind to 23S rRNA and block elongation, pulvomycin specifically prevents ternary complex formation between EF-Tu, GTP, and aminoacyl-tRNA .
Anticancer Activity
Recent research has revealed promising anticancer properties of pulvomycin, particularly against triple-negative breast cancer (TNBC). A study published in 2021 demonstrated that pulvomycin effectively inhibits the proliferation of docetaxel-resistant TNBC cells (MDA-MB-231-DTR) through a novel mechanism involving the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) .
In this study, pulvomycin:
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Effectively inhibited the proliferation of both docetaxel-sensitive and docetaxel-resistant TNBC cell lines
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Suppressed the activation of STAT3
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Induced G0/G1 cell cycle arrest and apoptosis
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Significantly inhibited the invasion and migration of docetaxel-resistant TNBC cells through modulation of epithelial-mesenchymal transition markers
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When combined with docetaxel in an MDA-MB-231-DTR-bearing xenograft mouse model, effectively inhibited tumor growth through STAT3 regulation
Additionally, pulvomycin D, one of the congeners, has displayed potent cytotoxic activity against various cancer cell lines .
Pulvomycin Congeners
Several congeners of pulvomycin have been identified, including pulvomycins B, C, and D. These compounds share the core 22-membered macrocyclic lactone structure but differ in certain functional groups and stereochemistry.
Pulvomycin B
Pulvomycin B shares the same molecular formula (C47H66O13) and molecular weight (839.0 g/mol) as pulvomycin . It is classified as an O-acyl carbohydrate and has been reported in Streptomyces species . The IUPAC name for pulvomycin B is (4S,5E,7E,9E,11E,14S,15E,17E,19E,22S)-22-[(2S,3S,4S,6E,8E,10E,12S,13S)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-4,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-5,7,9,11,15,17,19-heptaene-2,13-dione .
Pulvomycins C and D
Pulvomycins C and D were discovered along with pulvomycin B from an estuarine Streptomyces strain . The 22-membered macrocyclic lactone structures of these compounds were determined based on NMR, UV, and MS data, the modified Mosher's method, and Kishi's bidentate chiral solvent NMR spectroscopy .
Among these congeners, pulvomycin D has shown potent cytotoxic activity against various cancer cell lines and is the only member of the pulvomycin family to have been synthesized in total .
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